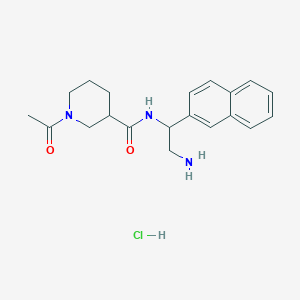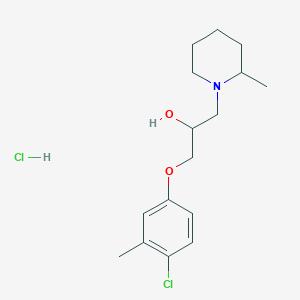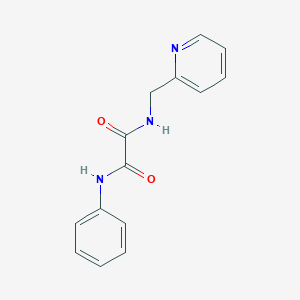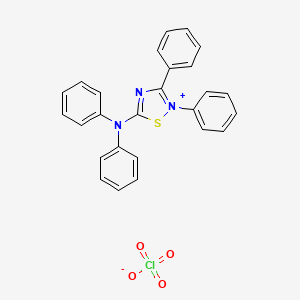
1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-1-naphthalen-2-ylethanol with 2- (oxan-2-yl) acetic anhydride in the presence of a catalyst. The reaction product is then purified and crystallized to obtain the compound.Molecular Structure Analysis
The molecular structure of this compound is based on a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a white to off-white powder with a molecular weight of 362.87 g/mol. Its chemical formula is C18H22N2O2.HCl. It is slightly soluble in water and can be dissolved in dimethyl sulfoxide (DMSO) or other organic solvents.Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
One area of research involving compounds similar to 1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide hydrochloride is the study of molecular interactions with receptors. For instance, Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into conformational analysis and pharmacophore models (Shim et al., 2002).
Antimicrobial Activity
Compounds with a structure similar to the one have been studied for their antimicrobial properties. For example, Egawa et al. (1984) synthesized and evaluated the antibacterial activity of pyridonecarboxylic acids, which are analogs of the compound, showing potential as antibacterial agents (Egawa et al., 1984).
Histone Deacetylase Inhibition
Another research application is in the field of histone deacetylase (HDAC) inhibition, as studied by Fonsi et al. (2009). They explored the metabolism-related liabilities of a potent HDAC inhibitor with a similar structure, indicating its potential in cancer therapy (Fonsi et al., 2009).
Enamine Chemistry
Tsuge and Inaba (1973) conducted studies on enamines, particularly focusing on reactions with compounds structurally related to 1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide hydrochloride. Their research provides valuable insights into the field of synthetic organic chemistry (Tsuge & Inaba, 1973).
Catalysis and Ultrasound Irradiation
Mokhtary and Torabi (2017) explored the use of nano magnetite as a catalyst in the synthesis of compounds similar to the one , highlighting advancements in green chemistry and ultrasound irradiation techniques (Mokhtary & Torabi, 2017).
Selective Inhibition Studies
Billingsley et al. (1989) researched the selective inhibition properties of a similar compound, focusing on its effects on serotonin uptake. This research contributes to the understanding of neurological processes and potential therapeutic applications (Billingsley et al., 1989).
Synthesis and Biological Evaluation
Thabet et al. (2011) synthesized and biologically evaluated derivatives of aminothiazoles and other compounds structurally related to the compound . This study provides insights into the potential anti-inflammatory properties of these compounds (Thabet et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-14(24)23-10-4-7-18(13-23)20(25)22-19(12-21)17-9-8-15-5-2-3-6-16(15)11-17;/h2-3,5-6,8-9,11,18-19H,4,7,10,12-13,21H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSIPDYKNCSGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-(2-amino-1-naphthalen-2-ylethyl)piperidine-3-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)



![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)
![2-(Trifluoromethyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B2861370.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)

